西那西胍
描述
西那西胍,也称为BAY 58-2667,是一种实验性药物,主要用于治疗急性心力衰竭。它是一种可溶性鸟苷酸环化酶激活剂,这意味着它可以独立于一氧化氮刺激可溶性鸟苷酸环化酶。 这种激活导致环鸟苷一磷酸水平升高,从而导致血管舒张和其他心血管作用 .
科学研究应用
作用机制
西那西胍激活可溶性鸟苷酸环化酶,这种酶是一氧化氮的受体。这种激活增加了环鸟苷一磷酸的生物合成,导致血管舒张和血管阻力的降低。 分子靶标包括可溶性鸟苷酸环化酶和环鸟苷一磷酸信号通路 .
生化分析
Biochemical Properties
Cinaciguat activates soluble guanylate cyclase, an enzyme that catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate (cGMP). This activation occurs independently of nitric oxide, as cinaciguat binds to the heme pocket of the enzyme, mimicking the nitric-oxide-bound heme group . The increase in cGMP levels leads to vasodilation and other physiological effects. Cinaciguat interacts with proteins such as protein kinase G, which mediates many of its downstream effects .
Cellular Effects
Cinaciguat has been shown to exert significant effects on various cell types, particularly in the cardiovascular system. In cardiomyocytes, it prevents hypertrophy and fibrotic remodeling, which are common in conditions like diabetic cardiomyopathy . It also improves cardiac function by enhancing cGMP signaling, which leads to better contractility and reduced fibrosis . Additionally, cinaciguat influences cell signaling pathways, gene expression, and cellular metabolism by increasing cGMP levels and activating protein kinase G .
Molecular Mechanism
At the molecular level, cinaciguat activates soluble guanylate cyclase by binding to its heme pocket, which increases the enzyme’s activity even in the absence of nitric oxide . This binding leads to the rapid formation of cGMP, which then activates protein kinase G. Protein kinase G mediates various physiological effects, including vasodilation, inhibition of platelet aggregation, and reduction of cardiac hypertrophy . Cinaciguat’s ability to activate soluble guanylate cyclase independently of nitric oxide makes it unique among similar drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cinaciguat have been observed to change over time. Short-term studies have shown rapid vasodilation and improved cardiac function . Long-term studies indicate that cinaciguat maintains its efficacy in preventing cardiac hypertrophy and fibrosis over extended periods . The stability and degradation of cinaciguat in laboratory settings have not been extensively studied, but its long-term effects on cellular function are promising .
Dosage Effects in Animal Models
In animal models, the effects of cinaciguat vary with different dosages. Low doses have been shown to improve cardiac function and reduce fibrosis without significant adverse effects . Higher doses can lead to hypotension and other adverse effects . The therapeutic window for cinaciguat is relatively narrow, and careful dosage adjustments are necessary to avoid toxicity .
Metabolic Pathways
Cinaciguat is involved in the nitric oxide signaling pathway, where it activates soluble guanylate cyclase to increase cGMP levels . This activation leads to various downstream effects, including vasodilation and inhibition of platelet aggregation . The metabolic pathways involving cinaciguat also include interactions with enzymes such as protein kinase G, which mediates many of its physiological effects .
Transport and Distribution
Cinaciguat is transported and distributed within cells and tissues primarily through its interaction with soluble guanylate cyclase . It binds to the heme pocket of the enzyme, which facilitates its distribution within the cardiovascular system . The transporters and binding proteins involved in cinaciguat’s distribution have not been extensively studied, but its effects on localization and accumulation are significant .
Subcellular Localization
Cinaciguat’s subcellular localization is primarily within the cytoplasm, where it interacts with soluble guanylate cyclase . This interaction leads to the activation of the enzyme and subsequent increase in cGMP levels . The targeting signals or post-translational modifications that direct cinaciguat to specific compartments or organelles have not been well characterized, but its primary site of action is within the cytoplasm .
准备方法
合成路线和反应条件
西那西胍的合成涉及多个步骤,从市售前体开始。关键步骤包括苯甲酸衍生物的形成,然后与胺偶联形成最终产物。 反应条件通常涉及使用有机溶剂、催化剂和受控温度,以确保高产率和纯度 .
工业生产方法
西那西胍的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率、成本效益和环境因素进行了优化。 这包括使用大型反应器、连续流工艺和先进的纯化技术,以大批量生产西那西胍 .
化学反应分析
反应类型
西那西胍经历各种化学反应,包括:
氧化: 此反应涉及添加氧或去除氢,通常使用氧化剂。
还原: 氧化的相反,涉及添加氢或去除氧。
常见试剂和条件
这些反应中常用的试剂包括:
氧化剂: 例如高锰酸钾或过氧化氢。
还原剂: 例如氢化铝锂或硼氢化钠。
亲核试剂和亲电试剂: 例如卤化物、胺和酸.
主要产物
这些反应形成的主要产物取决于所用条件和试剂。 例如,西那西胍的氧化会导致羧酸的形成,而还原可以得到醇或胺 .
相似化合物的比较
类似化合物
利奥西胍: 另一种可溶性鸟苷酸环化酶刺激剂,但作用机制不同。
维立西胍: 用于治疗射血分数降低的心力衰竭。
普拉西胍: 研究其在治疗心力衰竭和其他心血管疾病方面的潜力
独特性
西那西胍的独特之处在于它能够独立于一氧化氮激活可溶性鸟苷酸环化酶,这使得它在那些一氧化氮信号受损的疾病中特别有用。 这使它区别于其他化合物,如利奥西胍,后者需要一氧化氮才能激活 .
属性
IUPAC Name |
4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39NO5/c38-35(39)12-6-7-24-37(26-30-19-21-33(22-20-30)36(40)41)25-23-32-10-4-5-11-34(32)42-27-31-17-15-29(16-18-31)14-13-28-8-2-1-3-9-28/h1-5,8-11,15-22H,6-7,12-14,23-27H2,(H,38,39)(H,40,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYWMXNXEZFMAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)COC3=CC=CC=C3CCN(CCCCC(=O)O)CC4=CC=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40954614 | |
Record name | Cinaciguat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40954614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329773-35-5 | |
Record name | 4-[[(4-Carboxybutyl)[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329773-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinaciguat [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329773355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinaciguat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16126 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cinaciguat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40954614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CINACIGUAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59K0Y58UAD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Cinaciguat?
A1: Cinaciguat directly activates sGC, both in its native form and when oxidized or heme-depleted. [] This activation leads to increased intracellular cGMP levels. cGMP, in turn, activates protein kinase G (PKG), which initiates a cascade of downstream effects, including vasodilation, inhibition of platelet aggregation, and suppression of smooth muscle cell proliferation. [, , , ]
Q2: How does Cinaciguat differ from nitric oxide donors in activating sGC?
A2: Unlike nitric oxide donors, which require the presence of the heme group within sGC for activation, Cinaciguat can activate sGC even in its oxidized or heme-free state. [, , , ] This characteristic makes Cinaciguat potentially beneficial in conditions where the NO/sGC/cGMP pathway is impaired due to oxidative stress, such as in cardiovascular diseases and diabetes. [, , , , ]
Q3: What is the role of the cGMP-PKG pathway in mediating the effects of Cinaciguat?
A3: Activation of sGC by Cinaciguat leads to an increase in intracellular cGMP levels, which in turn activates PKG. This activation is crucial for the downstream effects of Cinaciguat, including:
- Vasodilation: PKG activation leads to a decrease in intracellular calcium levels in vascular smooth muscle cells, resulting in vasodilation and a reduction in blood pressure. [, , , , , ]
- Anti-platelet aggregation: PKG activation inhibits platelet activation and aggregation, potentially reducing the risk of thrombosis. [, , ]
- Anti-remodeling effects: PKG activation can inhibit the proliferation and migration of vascular smooth muscle cells, potentially counteracting vascular remodeling in conditions like pulmonary hypertension. [, ]
Q4: What is the molecular formula and weight of Cinaciguat?
A4: The molecular formula of Cinaciguat is C27H22N6O3S, and its molecular weight is 510.58 g/mol. This information is publicly available and can be found in various chemical databases such as PubChem and ChemSpider.
Q5: Is there any spectroscopic data available for Cinaciguat?
A5: While the provided research articles focus primarily on the pharmacological aspects of Cinaciguat, detailed spectroscopic data (e.g., NMR, IR, UV-Vis) is not discussed. Researchers interested in this information can consult specialized chemical databases or publications focusing on the compound's structural characterization.
Q6: What is the pharmacokinetic profile of Cinaciguat?
A6: Cinaciguat is primarily metabolized in the liver and exhibits dose-proportional pharmacokinetics with low interindividual variability. [, ] Following intravenous administration, plasma concentrations decline rapidly, with levels falling below 1.0 μg/L within 30 minutes of stopping the infusion. []
Q7: How does renal impairment affect Cinaciguat pharmacokinetics?
A7: Renal impairment has a minor impact on Cinaciguat pharmacokinetics. While there's a slight increase in the apparent volume of distribution and total body clearance in individuals with renal impairment, these changes are not clinically significant and do not necessitate dose adjustments. []
Q8: How does hepatic impairment affect Cinaciguat pharmacokinetics?
A8: While mild hepatic impairment has a minimal effect, moderate hepatic impairment substantially increases Cinaciguat exposure, leading to more pronounced vasodilation. Dose adjustments may be necessary for patients with moderate hepatic impairment. []
Q9: What are the main in vitro and in vivo models used to study Cinaciguat's efficacy?
A9: Researchers have employed various models to investigate Cinaciguat's therapeutic potential:
- In vitro: Isolated blood vessels (e.g., rat aorta, sheep pulmonary artery) are commonly used to assess vasodilatory effects. [, ] Cell culture models, including pulmonary artery smooth muscle cells and osteoblasts, are used to study the drug's impact on cell proliferation, differentiation, and survival. [, ]
- In vivo: Animal models of cardiovascular diseases, such as heart failure, pulmonary hypertension, and myocardial infarction, are employed to evaluate Cinaciguat's hemodynamic effects, impact on cardiac remodeling, and ability to improve cardiac function. [, , , , ]
Q10: What were the key findings of the COMPOSE programme regarding Cinaciguat's efficacy in acute heart failure syndromes?
A10: The COMPOSE programme aimed to evaluate the safety and efficacy of low-dose intravenous Cinaciguat in patients hospitalized with acute heart failure syndromes (AHFS). [] While the drug effectively reduced pulmonary capillary wedge pressure (PCWP), a marker of cardiac filling pressure, it did not demonstrate a significant improvement in dyspnea or cardiac index at the tested doses. [] Additionally, hypotension, even at lower doses, was a concern. []
Q11: What are the known safety concerns associated with Cinaciguat?
A12: Hypotension is a significant safety concern associated with Cinaciguat, particularly at higher doses. [, , ] This side effect arises from the drug's potent vasodilatory effects. [, ]
Q12: What resources are available for researchers interested in studying Cinaciguat?
A12: Researchers interested in studying Cinaciguat can leverage various resources, including:
Q13: What is the historical context of Cinaciguat's development?
A13: Cinaciguat emerged from research efforts focusing on developing novel therapies for cardiovascular diseases by targeting the NO/sGC/cGMP pathway. This pathway plays a crucial role in regulating vascular tone and blood pressure, and its dysfunction is implicated in various cardiovascular pathologies.
Q14: What are the potential cross-disciplinary applications of Cinaciguat research?
A14: Given the broad involvement of the NO/sGC/cGMP pathway in various physiological processes, research on Cinaciguat holds potential cross-disciplinary applications:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。